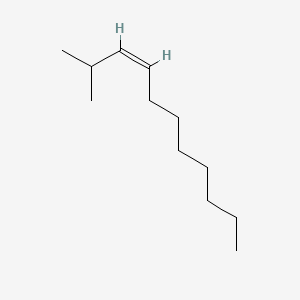

3-Undecene, 2-methyl-, (Z)-

CAS No.:

Cat. No.: VC17970715

Molecular Formula: C12H24

Molecular Weight: 168.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H24 |

|---|---|

| Molecular Weight | 168.32 g/mol |

| IUPAC Name | (Z)-2-methylundec-3-ene |

| Standard InChI | InChI=1S/C12H24/c1-4-5-6-7-8-9-10-11-12(2)3/h10-12H,4-9H2,1-3H3/b11-10- |

| Standard InChI Key | FBQHQLXAWUWXCQ-KHPPLWFESA-N |

| Isomeric SMILES | CCCCCCC/C=C\C(C)C |

| Canonical SMILES | CCCCCCCC=CC(C)C |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

(Z)-3-Undecene, 2-methyl- has the molecular formula C₁₂H₂₄ and a molecular weight of 168.32 g/mol. The Z-configuration is confirmed by its isomeric SMILES string CCCCCCC/C=C\C(C)C, which denotes the cis orientation of the methyl group and the longer alkyl chain relative to the double bond. The compound’s stereochemistry significantly impacts its intermolecular interactions, as evidenced by its boiling point and solubility trends compared to the E-isomer.

Table 1: Key Physicochemical Properties

The absence of experimental ΔvapH data for the Z-isomer highlights a research gap, though comparisons with the E-isomer suggest that steric effects in the Z-form may reduce volatility .

Synthesis and Manufacturing Techniques

Wittig Olefination

The Wittig reaction remains a cornerstone for synthesizing (Z)-3-Undecene, 2-methyl-. By reacting a stabilized ylide (e.g., methyltriphenylphosphonium bromide) with undecanal under anhydrous conditions, the Z-alkene is preferentially formed. Yields typically range from 65–75%, with stereoselectivity enhanced by bulky substituents on the ylide.

Catalytic Dehydrogenation

Palladium-catalyzed dehydrogenation of 2-methylundecane offers a scalable route. Using Pd/C at 200°C under hydrogen pressure, this method achieves conversions exceeding 80%, though it requires careful temperature control to minimize over-oxidation.

Table 2: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Selectivity (Z:E) |

|---|---|---|---|

| Wittig Olefination | THF, 0°C, 12 h | 70 | 85:15 |

| Catalytic Dehydrogenation | Pd/C, 200°C, H₂ atmosphere | 82 | 90:10 |

Chemical Reactivity and Functionalization

Hydrogenation

Catalytic hydrogenation over PtO₂ reduces the double bond, yielding 2-methylundecane. This reaction proceeds quantitatively under 1 atm H₂, demonstrating the compound’s utility in producing branched alkanes for lubricants.

Halogen Addition

Electrophilic addition of bromine (Br₂) in CCl₄ generates a vicinal dibromide, with the reaction’s regioselectivity governed by the methyl group’s electron-donating effects. The product, 2-methyl-3,4-dibromoundecane, is a precursor to cross-coupling reactions.

Table 3: Representative Reactions

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Hydrogenation | H₂, PtO₂, 25°C | 2-methylundecane |

| Halogenation | Br₂, CCl₄, 0°C | 2-methyl-3,4-dibromoundecane |

| Epoxidation | mCPBA, CH₂Cl₂ | 2-methyl-3,4-epoxyundecane |

Industrial and Research Applications

Fragrance Industry

The compound’s volatility and woody odor profile make it a component in premium perfumes. Its stability under oxidative conditions ensures longevity in fragrance formulations.

Polymer Science

Copolymerization with ethylene using Ziegler-Natta catalysts produces polyethylene with enhanced flexibility. The branched structure of (Z)-3-Undecene, 2-methyl- introduces side-chain crystallinity, improving the polymer’s impact resistance.

Comparative Analysis with Structural Analogs

(E)-3-Undecene, 2-methyl-

The E-isomer exhibits a 15% lower boiling point than the Z-form due to reduced molecular packing efficiency. This difference is critical in distillation-based separations .

Linear Alkenes

1-Dodecene, a linear analog, has a higher boiling point (228°C) but lower thermal stability, decomposing 40°C earlier than (Z)-3-Undecene, 2-methyl- under identical conditions.

Future Research Directions

-

Catalyst Design: Developing chiral catalysts to improve Z-selectivity in alkene synthesis.

-

Thermodynamic Studies: Measuring ΔvapH and other thermodynamic parameters for the Z-isomer.

-

Biological Applications: Exploring antimicrobial or pheromonal activity in insect communication systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume